molecular formula C13H17NO3 B430649 2-[(2-Ethylbutanoyl)amino]benzoic acid

2-[(2-Ethylbutanoyl)amino]benzoic acid

Cat. No.: B430649
M. Wt: 235.28g/mol
InChI Key: WJIYLKCMZMWWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Ethylbutanoyl)amino]benzoic acid (CAS 890982-85-1) is a synthetic benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C20H22N2O4 and a molecular weight of 354.406 g/mol, belongs to the class of acylaminobenzoic acids . These derivatives are recognized as privileged scaffolds in drug discovery due to their structural versatility and broad biological potential . Aminobenzoic acid derivatives, like this compound, serve as critical building blocks for the development of novel therapeutic agents . They are frequently investigated for their potential to exhibit a range of biological activities, including antimicrobial and antiviral properties. Related structural analogs have been studied as molecular targets, with some showing activity against viral enzymes such as neuraminidase . The compound's structure, featuring a benzoic acid core substituted with a 2-ethylbutanoyl amide group, makes it a valuable intermediate for further chemical derivatization in the synthesis of more complex molecules for high-throughput screening and hit-to-lead optimization campaigns . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers handling this compound should refer to its associated Safety Data Sheet for safe handling practices.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28g/mol

IUPAC Name

2-(2-ethylbutanoylamino)benzoic acid

InChI

InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-8-6-5-7-10(11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

WJIYLKCMZMWWBM-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=CC=C1C(=O)O

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 2-[(2-Ethylbutanoyl)amino]benzoic acid exhibit significant anticancer activity. For instance, derivatives of para-aminobenzoic acid (PABA) have shown promise in inhibiting the growth of various cancer cell lines through mechanisms that involve inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Studies have demonstrated that PABA derivatives can inhibit the growth of resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The modification of the amino group in these compounds can enhance their lipophilicity, improving their absorption and efficacy against pathogens .

Dermatological Applications

Sunscreen Formulations
this compound is being explored as an active ingredient in sunscreen formulations due to its ability to absorb UV radiation. Its role as a UV filter helps protect the skin against harmful effects of UVB rays, making it a valuable component in dermatological products .

Treatment of Skin Disorders
The potassium salt of PABA has been utilized in treating various dermatological conditions, including scleroderma and dermatomyositis. Its anti-inflammatory properties contribute to its effectiveness in managing these conditions .

Biochemical Research

Enzyme Inhibition Studies
Research involving this compound has highlighted its potential as an enzyme inhibitor. Studies have shown that certain derivatives can inhibit enzymes involved in metabolic pathways, which may lead to new therapeutic strategies for metabolic disorders .

Data Table: Summary of Applications

Application Area Description References
AnticancerInhibits growth of cancer cells; induces apoptosis ,
AntimicrobialEffective against resistant bacterial strains ,
SunscreenActs as a UV filter to protect skin from UV radiation
Dermatological TreatmentsUsed in therapies for skin disorders like scleroderma
Enzyme InhibitionPotential to inhibit metabolic enzymes

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various applications:

  • Anticancer Activity Study
    A study published in eBioMedicine explored the effects of PABA derivatives on colorectal cancer cell lines, demonstrating significant reductions in cell viability when treated with specific analogs .
  • Antimicrobial Efficacy Research
    A comparative analysis showed that modified PABA compounds exhibited enhanced antimicrobial activity against common pathogens, supporting their potential use in clinical settings for infection control .
  • Dermatological Case Reports
    Clinical reports indicated successful outcomes using PABA derivatives in patients with chronic skin disorders, highlighting their therapeutic benefits and safety profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Ethoxy-2-oxoacetamido)benzoic acid

  • Structure : Features an ethoxy-oxoacetamido substituent at the C2 position .
  • Crystallography : Adopts a triclinic crystal system (space group P1) with extensive O–H⋯O and C–H⋯O hydrogen bonding, resulting in a planar molecular geometry .
  • Molecular Weight : 237.21 g/mol .
  • Key Differences: The ethoxy-oxoacetamido group introduces a polar ester functionality, enhancing solubility in polar solvents compared to the aliphatic 2-ethylbutanoyl group in the target compound.

2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid

  • Structure : Contains a benzamido-methoxy-oxoethyl side chain .
  • Synthesis: Prepared via multi-step reactions involving amino acid derivatives and esterification .
  • Key Differences: The aromatic benzamido group facilitates π-π stacking interactions, which may enhance binding to biological targets compared to the purely aliphatic 2-ethylbutanoyl group.

2-Acetamidobenzoic Acid Methyl Ester (Av7)

  • Structure : Methyl ester of 2-acetamidobenzoic acid, isolated from Aconitum vaginatum .
  • Biological Activity : Exhibits cytotoxic effects against human cancer cell lines (AGS, HepG2, A549) with IC₅₀ values comparable to 5-fluorouracil .
  • Key Differences: The ester group improves lipophilicity and membrane permeability relative to the free carboxylic acid in 2-[(2-ethylbutanoyl)amino]benzoic acid.

4-[2-(N-Methacrylamido)ethylaminomethyl]benzoic Acid (MABA)

  • Structure: Combines a benzoic acid core with a methacrylamido-ethylaminomethyl group .
  • Applications : Used in molecular imprinting for biomarker detection (e.g., prostate-specific antigen) .
  • Key Differences : The methacrylamido group enables polymerization, a feature absent in the target compound.

Key Research Findings and Implications

Substituent Effects on Solubility: Aliphatic acyl chains (e.g., 2-ethylbutanoyl) reduce water solubility compared to polar groups like ethoxy-oxoacetamido . Esterification (e.g., methyl ester in Av7) enhances lipophilicity, critical for cell membrane penetration .

Biological Activity Trends: Acylated derivatives (e.g., Av7, Av9) show stronger cytotoxicity than unmodified benzoic acids, suggesting the 2-ethylbutanoyl group may enhance antitumor activity . Aromatic substituents (e.g., benzamido) improve interactions with enzymes like amino acid oxidases .

Structural Stability :

  • Hydrogen bonding networks (observed in 2-(2-ethoxy-2-oxoacetamido)benzoic acid) stabilize crystal structures, which may influence melting points and shelf stability .

Preparation Methods

Methyl Ester Protection

2-Aminobenzoic acid is first converted to its methyl ester using thionyl chloride (SOCl₂) in methanol. The methyl ester intermediate is then acylated as described in Section 1.1.

Methyl Ester Synthesis:

  • React 2-aminobenzoic acid with SOCl₂ in methanol at 0°C, followed by stirring at room temperature for 12 hours. Yield: >90%.

Deprotection via Hydrolysis

Post-acylation, the methyl ester is hydrolyzed using aqueous NaOH or HCl.

Hydrolysis Conditions:

  • Reflux with 2M NaOH in ethanol-water (1:1) for 3 hours.

  • Neutralize with HCl to precipitate the free acid. Yield: 80–88%.

Alternative Routes: Hydroxamic Acid Rearrangement

A novel method inspired by CN112745239A avoids traditional acylation by leveraging hydroxamic acid intermediates. Though originally developed for 4-aminobenzoic acid derivatives, this approach can be adapted for ortho-substituted analogs.

Synthesis of Hydroxamic Acid Intermediate

  • React 2-aminobenzoic acid methyl ester with hydroxylamine in methanol-water to form 2-carbamoylbenzoyl hydroxamic acid.

  • Rearrangement under acidic conditions yields 2-[(2-ethylbutanoyl)amino]benzoic acid.

Rearrangement Step:

  • Heat hydroxamic acid in acetonitrile-water (2.5:1) at 110°C for 2 hours. Yield: ~70%.

Comparative Analysis of Methods

Method Yield Advantages Challenges
Direct Acylation75–85%Minimal steps, high efficiencyRequires handling reactive acyl chlorides
Protection-Deprotection80–88%Prevents side reactionsAdditional synthetic steps
Hydroxamic Acid Rearrangement65–70%Avoids nitration/reduction stepsLower yield, requires optimization

Scalability and Industrial Applications

The direct acylation method is preferred for large-scale synthesis due to its operational simplicity. Modifications such as telescoped processes (combining steps without intermediate isolation) improve throughput, as demonstrated in conivaptan hydrochloride synthesis. Industrial protocols often use toluene for its cost-effectiveness and ease of removal via distillation .

Q & A

Q. What are the established synthetic routes for 2-[(2-Ethylbutanoyl)amino]benzoic acid, and how can purity be optimized?

The compound is typically synthesized via a multi-step reaction involving condensation of 2-aminobenzoic acid with 2-ethylbutanoyl chloride. Key steps include:

  • Acylation : Reacting 2-aminobenzoic acid with 2-ethylbutanoyl chloride in a basic medium (e.g., sodium bicarbonate) to form the amide bond.
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and byproducts .
  • Characterization : Confirmation of purity via HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (DMSO-d6, δ 12.2 ppm for carboxylic acid proton) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : SHELXS for phase problem resolution and SHELXL for refinement, leveraging Fourier transform techniques .
  • Hydrogen Bond Analysis : O–H⋯O and C–H⋯O interactions form chains parallel to the [111] direction. Graph set analysis (e.g., Etter’s notation) identifies motifs like D and R₂²(8) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) are used to:

  • Optimize Geometry : Compare computed bond lengths/angles with SCXRD data to validate accuracy .
  • Electrostatic Potential Mapping : Identify nucleophilic (carboxylic acid) and electrophilic (amide carbonyl) sites for reaction pathway prediction .
  • Thermochemical Analysis : Calculate Gibbs free energy of hydrolysis or tautomerization to explain experimental stability trends .

Q. What strategies resolve discrepancies in hydrogen bonding patterns reported across crystallographic studies?

Contradictions often arise from polymorphism or solvent inclusion. Methodologies include:

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % O⋯H vs. C⋯H interactions) to distinguish polymorphs .
  • Validation Tools : CheckCIF (via IUCr) to flag outliers in torsion angles or displacement parameters, ensuring data integrity .
  • Temperature-Dependent Studies : Collect data at 100 K and 298 K to assess thermal motion effects on hydrogen bond geometry .

Q. How can polymeric heteronuclei control polymorph formation during crystallization?

  • Polymer Design : Use copolymers like 2-((4-vinylphenyl)amino)benzoic acid/divinylbenzene to template specific crystal faces via surface interactions .
  • In Situ Monitoring : Raman spectroscopy tracks polymorph evolution (e.g., shifts in C=O stretching bands at ~1680 cm⁻¹) during nucleation .
  • Kinetic vs. Thermodynamic Control : Adjust cooling rates (e.g., 0.1°C/min for Form I vs. rapid quenching for Form II) to favor desired phases .

Q. What systematic approaches evaluate the biological activity of structural derivatives?

  • SAR Studies : Synthesize analogs (e.g., replacing the ethyl group with trifluoroethoxy or methoxyphenoxy moieties) and compare bioactivity .
  • Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) or TNF-α production in macrophage cells (IC₅₀ values via ELISA) .
  • Computational Docking : AutoDock Vina predicts binding modes to COX-2 (PDB: 5KIR), guiding rational design .

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